molecular formula C18H19N5O B2875798 N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide CAS No. 1396798-90-5

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide

Cat. No. B2875798
CAS RN: 1396798-90-5
M. Wt: 321.384
InChI Key: CTPFBJCCBMPSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide” are not explicitly mentioned in the available sources .

Scientific Research Applications

Antioxidant Applications

The compound has shown potential in antioxidant applications. Derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activities. Some derivatives exhibited excellent radical scavenging activity, which could be beneficial in food emulsions and other areas where oxidative stability is crucial .

Anticancer Activity

Research indicates that certain derivatives of N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide have moderate to very good anticancer activity against various cancer cell lines. This suggests its potential use in developing new therapeutic agents for cancer treatment .

Bioactive Lipid Research

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide derivatives are part of a class of bioactive lipids known as N-Acylethanolamines (NAEs), which exhibit a variety of biological activities. These include roles in energy balance, inflammation, pain sensation, neuroprotection, cell proliferation, apoptosis, fertility, cognition, and memory .

Drug Delivery Systems

The compound’s derivatives have been found interesting in lipid-based formulations for drug delivery applications . They can be used to modify lipoprotein-based polyethylene glycerol-PE micelles, enhancing uptake efficiency into cells and potentially improving the delivery of therapeutic agents .

Fungicide Development

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide has been used to design novel fungicides targeting succinate dehydrogenase (SDH). These fungicides show promise in controlling plant pathogens and could lead to the development of new agricultural chemicals .

Enzyme Inhibition

The compound’s structure has been utilized in the design of enzyme inhibitors , particularly as succinate dehydrogenase inhibitors (SDHIs). This application is significant in both medical and agricultural fields, as SDHIs can be used to treat diseases or protect crops .

Pharmacological Studies

Indole derivatives, which share a similar structural motif with N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide, have diverse biological and clinical applications. This suggests that the compound could be explored for various pharmacological uses .

Signaling Molecule Research

As part of the N-Acylethanolamines, derivatives of this compound may play signaling roles in biological systems. They could be sources of other bioactive molecules and have implications in studying cell signaling pathways .

Mechanism of Action

While the specific mechanism of action for “N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide” is not available, it’s worth noting that tetrazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Safety and Hazards

The safety and hazards associated with “N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide” are not detailed in the available sources .

Future Directions

The future directions for “N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide” are not explicitly mentioned in the available sources .

properties

IUPAC Name

N-butyl-N,2-diphenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-3-14-22(15-10-6-4-7-11-15)18(24)17-19-21-23(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPFBJCCBMPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.